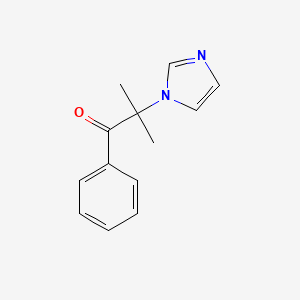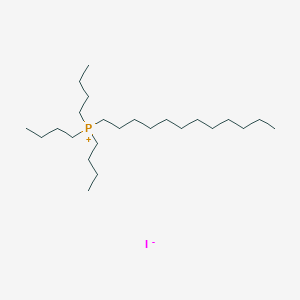
Tributyl(dodecyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(dodecyl)phosphanium iodide is a quaternary phosphonium salt. It is characterized by the presence of a phosphorus atom bonded to four alkyl groups: three butyl groups and one dodecyl group, with an iodide ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(dodecyl)phosphanium iodide can be synthesized through the reaction of tributylphosphine with dodecyl iodide. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
P(C4H9)3+C12H25I→[P(C4H9)3(C12H25)]I
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(dodecyl)phosphanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Under certain conditions, the phosphonium salt can be reduced to the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding phosphonium salts with different anions.
Oxidation: The major product is the phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Applications De Recherche Scientifique
Tributyl(dodecyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of phosphonium-based ionic liquids, which have applications in biocatalysis and enzyme stabilization.
Medicine: Phosphonium salts are explored for their potential use in drug delivery systems due to their ability to penetrate cell membranes.
Industry: It is used in the formulation of lubricants and surfactants, as well as in the extraction and separation of metals.
Mécanisme D'action
The mechanism by which tributyl(dodecyl)phosphanium iodide exerts its effects is primarily through its ability to act as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylphosphonium iodide: Similar structure but with four butyl groups.
Tributyl(hexyl)phosphanium iodide: Similar structure but with a hexyl group instead of a dodecyl group.
Trihexyl(tetradecyl)phosphanium iodide: Similar structure but with hexyl and tetradecyl groups.
Uniqueness
Tributyl(dodecyl)phosphanium iodide is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and phase-transfer catalysts.
Propriétés
Numéro CAS |
43192-76-3 |
|---|---|
Formule moléculaire |
C24H52IP |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
tributyl(dodecyl)phosphanium;iodide |
InChI |
InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GMMGKDAAFVMPRF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
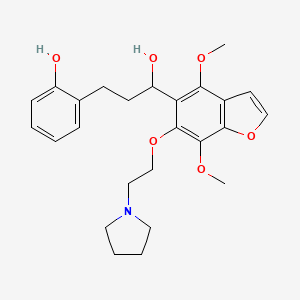
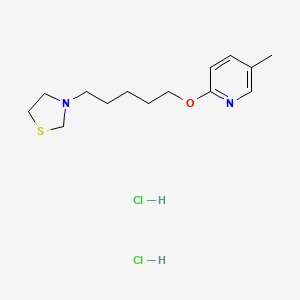
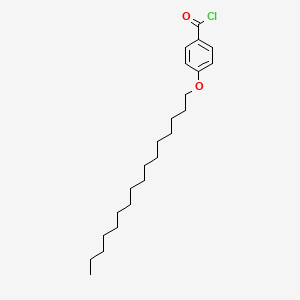

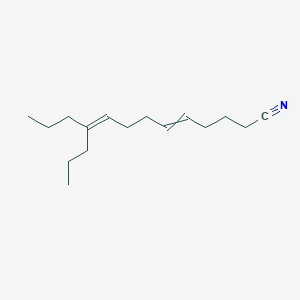
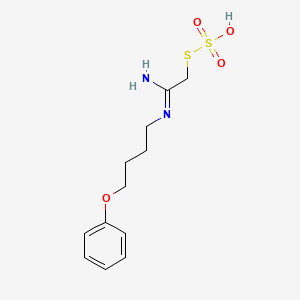
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
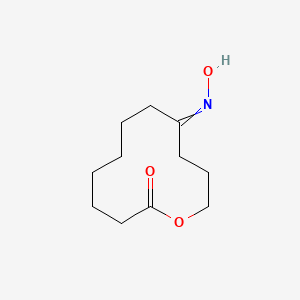
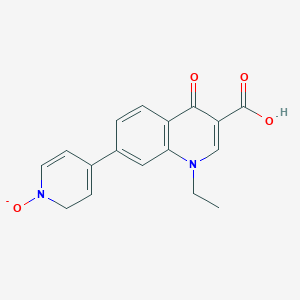
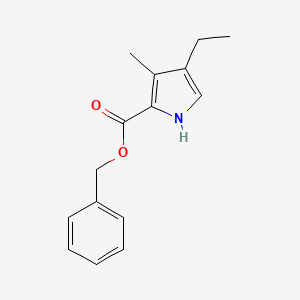
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
